molecular formula C14H9BrN2O2 B12915447 4-(3-Bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one CAS No. 675832-31-2

4-(3-Bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B12915447
CAS No.: 675832-31-2
M. Wt: 317.14 g/mol
InChI Key: NGCWPPVRPHPWRN-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phthalazinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

CAS No.

675832-31-2

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

4-(3-bromo-4-hydroxyphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H9BrN2O2/c15-11-7-8(5-6-12(11)18)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7,18H,(H,17,19)

InChI Key

NGCWPPVRPHPWRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent.

    Phthalazinone Formation: The final step involves the formation of the phthalazinone core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl group without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives, such as:

    4-(4-Hydroxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which may influence its chemical properties and applications.

    4-(3-Methyl-4-hydroxyphenyl)phthalazin-1(2H)-one: Contains a methyl group, which can affect its steric and electronic properties.

The uniqueness of 4-(3-Bromo-4-hydroxyphenyl)phthalazin-1(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(3-Bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one is a compound belonging to the class of phthalazinone derivatives. Its unique structural features, including a bromine atom and a cyclohexadiene moiety, suggest significant potential for various biological activities. This article reviews current research on its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C14H9BrN2O2C_{14}H_{9}BrN_{2}O_{2} with a molecular weight of 317.14 g/mol. Its structure includes a phthalazinone core with a brominated cyclohexadiene substituent that enhances its electrophilic properties.

PropertyValue
CAS Number675832-31-2
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

1. Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes and disease mechanisms.

2. Receptor Binding : It has the potential to bind to specific receptors, modulating their activity and influencing physiological responses.

3. DNA Interaction : The compound may interact with DNA, affecting gene expression and potentially leading to anticancer effects.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Cell viability assays demonstrated reduced proliferation in several cancer cell lines when treated with this compound.

Case Studies

One notable study evaluated the compound's effects on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent against certain cancers.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other phthalazinone derivatives:

Compound NameStructural FeaturesBiological Activity
4-(4-Hydroxyphenyl)phthalazin-1(2H)-oneLacks bromine; contains hydroxyl groupModerate antimicrobial
4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-oneChlorine instead of bromineAntimicrobial
4-(3-Methyl-4-hydroxyphenyl)phthalazin-1(2H)-oneContains methyl groupLimited biological activity

The presence of the bromine atom in our compound enhances its reactivity compared to others without this substitution.

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